1,1',2-Trimethyl-4,4'-bipyridin-1-ium
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Overview
Description
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. Bipyridinium compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry . These compounds are often used in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Preparation Methods
The synthesis of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium can be achieved through various methods. One common synthetic route involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . Industrial production methods often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling, as well as metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling .
Chemical Reactions Analysis
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reversible one- and two-electron reductions of bipyridinium derivatives are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . Common reagents used in these reactions include electron-rich aromatic diamines and Zincke salts . Major products formed from these reactions include conjugated oligomers and polymeric materials containing 4,4’-bipyridine units .
Scientific Research Applications
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a building block in the synthesis of supramolecular complexes and electrochromic devices . In medicine, bipyridinium compounds are being explored for their potential use in drug delivery systems and as photosensitizers . In industry, they are used in the construction of redox flow batteries and other electrochemical devices .
Mechanism of Action
The mechanism of action of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra . These redox processes allow the compound to act as an electroactive material in various applications, such as electrochromic devices and redox flow batteries . The molecular targets and pathways involved in these processes include the electron-rich aromatic diamines and Zincke salts used in its synthesis .
Comparison with Similar Compounds
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is unique among bipyridinium compounds due to its specific structure and electrochemical properties. Similar compounds include 2,2’,6,6’-tetramethyl-4,4’-bipyridine and other bipyridine derivatives . These compounds share similar electrochemical properties but differ in their molecular structures and specific applications . For example, 2,2’,6,6’-tetramethyl-4,4’-bipyridine is obtained through the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2(PPh3)2, Et4NI, and zinc powder .
Properties
CAS No. |
57432-27-6 |
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Molecular Formula |
C13H16N2+2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C13H16N2/c1-11-10-13(6-9-15(11)3)12-4-7-14(2)8-5-12/h4-10H,1-3H3/q+2 |
InChI Key |
UOGPPOHEXIDVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2=CC=[N+](C=C2)C)C |
Origin of Product |
United States |
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